molecular formula C11H14N2 B3366154 4-[(Dimethylamino)methyl]phenylacetonitrile CAS No. 132312-25-5

4-[(Dimethylamino)methyl]phenylacetonitrile

Cat. No.: B3366154
CAS No.: 132312-25-5
M. Wt: 174.24 g/mol
InChI Key: UJOGUFXITRCRKF-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]phenylacetonitrile is an organic compound with the molecular formula C11H14N2. It is also known by its systematic name, 2-(4-((Dimethylamino)methyl)phenyl)acetonitrile. This compound is characterized by the presence of a dimethylamino group attached to a phenylacetonitrile moiety, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 4-[(Dimethylamino)methyl]phenylacetonitrile typically involves the reaction of 4-formylbenzonitrile with dimethylamine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(Dimethylamino)methyl]phenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(Dimethylamino)methyl]phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, facilitating various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, contributing to our understanding of its effects .

Comparison with Similar Compounds

Similar compounds to 4-[(Dimethylamino)methyl]phenylacetonitrile include:

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOGUFXITRCRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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